5,4'-Dimethoxyflavone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

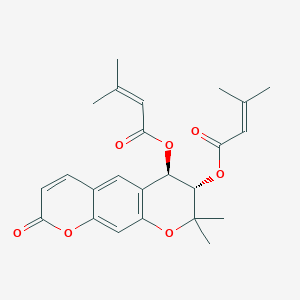

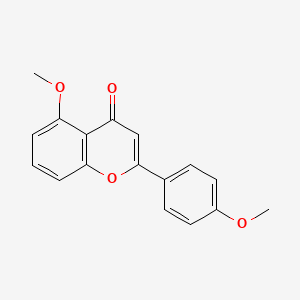

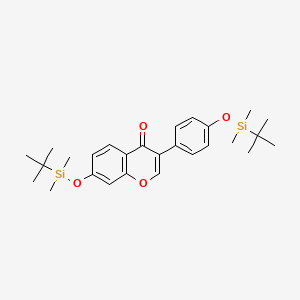

5,4’-Dimethoxyflavone: is a naturally occurring flavonoid compound found in various plants. It belongs to the class of flavones, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The chemical structure of 5,4’-Dimethoxyflavone consists of a flavone backbone with methoxy groups attached at the 5 and 4’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,4’-Dimethoxyflavone typically involves the methylation of hydroxyl groups on a flavone precursor. One common method is the O-methylation of 5,4’-dihydroxyflavone using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of 5,4’-Dimethoxyflavone may involve similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization or chromatographic techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 5,4’-Dimethoxyflavone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydroflavones.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized flavone derivatives.

Reduction: Dihydroflavones.

Substitution: Halogenated or nitrated flavones.

Scientific Research Applications

Chemistry: 5,4’-Dimethoxyflavone is used as a reference compound in analytical chemistry for the identification and quantification of flavonoids in plant extracts. It also serves as a starting material for the synthesis of other flavonoid derivatives .

Biology: In biological research, 5,4’-Dimethoxyflavone is studied for its antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress. It is also investigated for its potential anti-inflammatory and anticancer activities .

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer, due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Industry: In the food and cosmetic industries, 5,4’-Dimethoxyflavone is used as an ingredient in formulations due to its antioxidant properties, which help in preserving the quality and stability of products .

Mechanism of Action

The mechanism of action of 5,4’-Dimethoxyflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges reactive oxygen species (ROS) and upregulates antioxidant enzymes, thereby reducing oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

5,7-Dimethoxyflavone: Similar in structure but with methoxy groups at the 5 and 7 positions.

4’,7-Dimethoxyflavone: Methoxy groups at the 4’ and 7 positions.

5,4’-Dihydroxyflavone: Hydroxyl groups instead of methoxy groups at the 5 and 4’ positions.

Uniqueness: 5,4’-Dimethoxyflavone is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. The presence of methoxy groups at the 5 and 4’ positions enhances its lipophilicity and may affect its interaction with biological targets compared to other flavones .

Properties

IUPAC Name |

5-methoxy-2-(4-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-8-6-11(7-9-12)16-10-13(18)17-14(20-2)4-3-5-15(17)21-16/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCPCQIWHDVLMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6697-63-8 |

Source

|

| Record name | 5-Methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6697-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What are the key structural characteristics of 5,4'-Dimethoxyflavone?

A1: this compound belongs to the class of methoxyflavones, characterized by the presence of methoxy groups (-OCH3) attached to the flavone backbone. Its molecular formula is C17H14O4 and it has a molecular weight of 282.29 g/mol []. Spectroscopic data, including NMR, IR, and Mass Spectrometry, have been instrumental in elucidating its structure [].

Q2: How does the structure of this compound relate to its metabolic stability?

A2: Research indicates that the position of methoxy substituents on the flavone ring system significantly influences the oxidative metabolism of methoxylated flavones []. Studies have shown that fully methylated flavones, like this compound, exhibit higher metabolic stability compared to partially methylated analogs. This stability is attributed to the resistance of methoxy groups towards oxidative demethylation, a rate-limiting metabolic reaction for these compounds [].

Q3: Has this compound been identified in any natural sources?

A3: Yes, this compound has been isolated from several plant species. It was identified as a constituent in the roots and rhizomes of Argyreia aceta [] and has also been found in Amomum koenigii []. These findings highlight its presence in diverse botanical sources and suggest potential applications based on its natural origins.

Q4: Are there any established analytical methods for the detection and quantification of this compound?

A4: High-performance liquid chromatography coupled with a diode-array detector (HPLC-DAD) has been successfully employed to analyze this compound alongside other methylated flavonols []. This method, utilizing an acetonitrile-aqueous acetic acid gradient as the mobile phase and UV detection at 360 nm, allows for the simultaneous analysis of these compounds, demonstrating its utility in quantifying this compound in complex mixtures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1aR,2S,2aR,6aS,7aR)-Decahydro-1a,2a,6,6-tetramethyl-7-oxonaphth[2,3-b]oxiren-2-yl]-hexadecanoic acid methyl ester](/img/new.no-structure.jpg)